molecular formula C8H9ClN2O B11910735 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride CAS No. 307307-99-9

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride

Cat. No.: B11910735
CAS No.: 307307-99-9
M. Wt: 184.62 g/mol
InChI Key: NUQYCILRTKIPPM-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

    Alcohols and Amines: Formed through reduction.

    Carboxylic Acids: Formed through oxidation.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl chloride
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride is unique due to its specific substitution pattern and the presence of the reactive carbonyl chloride group. This makes it a versatile intermediate for further chemical modifications and the development of novel compounds with potential biological activities .

Biological Activity

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride is a compound belonging to the pyrazolo-pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl chloride
  • Molecular Formula : C8H8ClN2O
  • Molecular Weight : 184.61 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of this compound can act as inhibitors for several kinases and enzymes involved in cancer progression and other diseases.

Anticancer Activity

Recent studies have highlighted the potential of this compound in photodynamic therapy (PDT) and as an anticancer agent. For instance:

  • Photodynamic Activity : A derivative of this compound demonstrated significant phototoxic activity against A375 melanoma cells with an IC50 value of 31 nM. This suggests strong potential for use in targeted cancer therapies .
  • Cell Line Studies : The compound has shown efficacy against various cancer cell lines including esophageal adenocarcinoma (OE19) and urinary bladder carcinoma (HT1376), with IC50 values of 63 nM and 73 nM respectively .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes:

  • Casein Kinase Inhibition : Certain derivatives have been identified as potent inhibitors of casein kinase 1D/E, which is implicated in various cellular processes including cell division and differentiation .

Study on PDT Sensitizers

A study conducted by Pereira et al. explored the synthesis and biological assessment of novel chlorins fused with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine structures. The findings indicated enhanced intracellular accumulation and phototoxicity in melanoma cells compared to other derivatives .

CompoundCell LineIC50 (nM)
Chlorin 5aA37531
Chlorin 5aOE1963
Chlorin 5aHT137673

Safety Profile

The safety profile of this compound indicates potential hazards:

  • Hazard Categories : It is classified under serious eye damage/irritation category and skin corrosion/irritation category .
  • Precautionary Measures : Handling should be done with care to avoid exposure that could lead to respiratory or skin irritation.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQYCILRTKIPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)Cl)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664678
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307307-99-9
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307307-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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